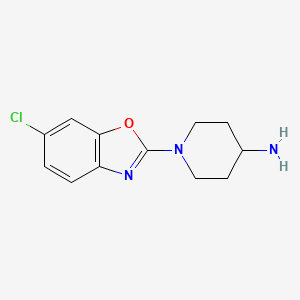

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical that features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the benzoxazole moiety with a chlorine substituent adds to the complexity and potential reactivity of the molecule. This compound is of interest due to its structural features, which may allow it to interact with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, asymmetric synthesis methods have been employed to create a series of 2-(1-aminoalkyl) piperidines using a cyano-phenyloxazolopiperidine precursor. The reduction and hydrogenolysis of this precursor led to the formation of diamines, which could be further manipulated to produce substituted diamino alcohols and other derivatives . Although the exact synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is not detailed in the provided papers, similar strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has been characterized using various spectroscopic techniques. For example, a novel compound with a piperidin-4-one core was characterized by NMR and single-crystal X-ray diffraction, revealing a nonplanar molecule with a chair conformation of the piperidine ring . Similarly, the structural analysis of a benzoxazole-containing compound showed the potential for various conformers and tautomers, with ab initio calculations being used to determine the most stable structures . These studies highlight the importance of detailed structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of piperidine and benzoxazole derivatives has been explored in the context of synthesizing novel compounds with potential biological activity. For instance, the addition of lithium derivatives to a cyano group on a piperidine precursor led to the formation of intermediate imino bicyclic systems, which could be selectively reduced . Additionally, the synthesis of coordination compounds using a benzoxazole-containing ligand demonstrated the ability of such molecules to form complexes with metals . These reactions are indicative of the versatile chemistry that compounds like 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can be inferred from related studies. For example, the crystal structure analysis of a piperidin-4-one derivative provided insights into its solid-state properties, such as crystal system, space group, and cell dimensions . The study of polymorphic forms of a piperazine dione revealed different hydrogen-bonding networks, which can significantly affect the physical properties of a compound . These analyses are crucial for understanding how such compounds may behave under different conditions and in various applications.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Coordination Compounds

A study conducted by Téllez et al. (2013) focused on the synthesis and structural analysis of a novel compound closely related to 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine. This research explored the molecule's coordination compounds with cobalt and nickel, showcasing its potential in creating complex structures for various applications Téllez et al., 2013.

Antimicrobial Activities

Another research avenue explores the antimicrobial properties of novel compounds. Bektaş et al. (2007) synthesized derivatives that were screened for antimicrobial activities, indicating potential applications in developing new antimicrobial agents Bektaş et al., 2007.

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel compounds with piperazine substituents and investigated their luminescent properties and photo-induced electron transfer mechanisms. This research highlights the potential use of such compounds in developing fluorescent probes and materials for optical applications Gan et al., 2003.

Fluorescent Probes for DNA Detection

Perin et al. (2011) accomplished the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, for potential applications as DNA-specific fluorescent probes. This study opens avenues for the use of such compounds in biochemical and medical research for the detection and analysis of DNA Perin et al., 2011.

α1-AR Antagonists for Therapeutic Applications

Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine as potential α1-AR antagonists. This research indicates the therapeutic potential of such compounds in treating diseases related to α1-adrenergic receptors Li et al., 2008.

Eigenschaften

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCUOEKJTZXVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)